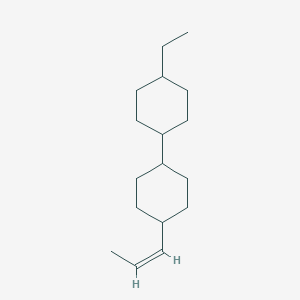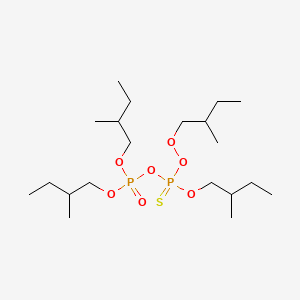
Tetrakis(2-methylbutyl) thioperoxydiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-methylbutyl) thioperoxydiphosphate is a chemical compound with the molecular formula C20H44O7P2S It is known for its unique structure, which includes four 2-methylbutyl groups attached to a thioperoxydiphosphate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-methylbutyl) thioperoxydiphosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C5H11OH→(C5H11O)4P2S2+2H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2-methylbutyl) thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates or phosphonates.
Substitution: The 2-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonates.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-methylbutyl) thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Tetrakis(2-methylbutyl) thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2-ethylhexyl) thioperoxydiphosphate
- Tetrakis(2-methylpropyl) thioperoxydiphosphate
- Tetrakis(2-methylpentyl) thioperoxydiphosphate
Uniqueness
Tetrakis(2-methylbutyl) thioperoxydiphosphate is unique due to its specific 2-methylbutyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93981-21-6 |
|---|---|
Molekularformel |
C20H44O7P2S |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
[2-methylbutoxy(2-methylbutylperoxy)phosphinothioyl] bis(2-methylbutyl) phosphate |
InChI |
InChI=1S/C20H44O7P2S/c1-9-17(5)13-22-26-29(30,25-16-20(8)12-4)27-28(21,23-14-18(6)10-2)24-15-19(7)11-3/h17-20H,9-16H2,1-8H3 |
InChI-Schlüssel |
KYMYDFPHUJWRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COOP(=S)(OCC(C)CC)OP(=O)(OCC(C)CC)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


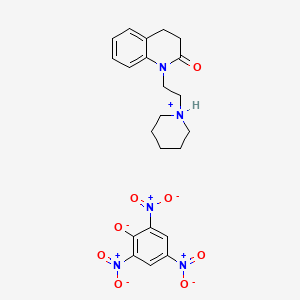
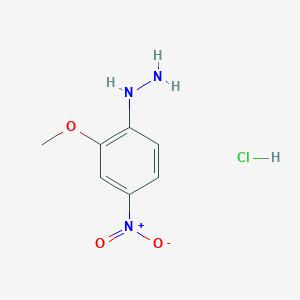
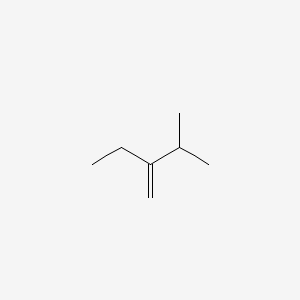
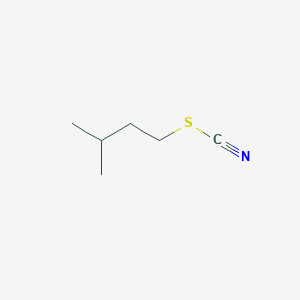
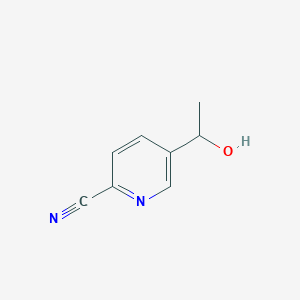
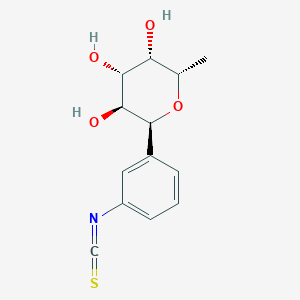
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
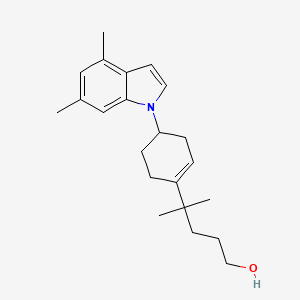
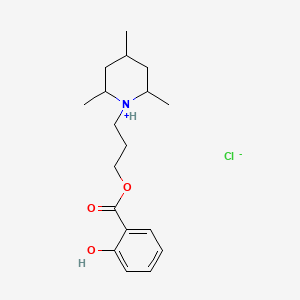
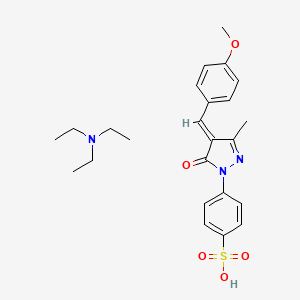
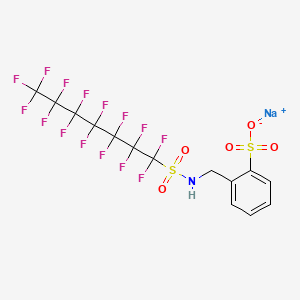
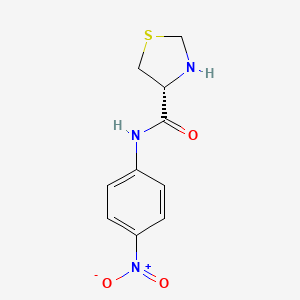
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
